molecular formula C18H16FNO6S2 B6485342 methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932464-87-4

methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B6485342
CAS No.: 932464-87-4
M. Wt: 425.5 g/mol
InChI Key: SZDZVBAUQZAELV-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (hereafter referred to as the "target compound") is a benzothiophene derivative featuring a sulfamoyl bridge linked to a 3,4-dimethoxyphenyl group and a fluorine substituent at position 4 of the benzothiophene core. Its molecular formula is C₁₈H₁₇FNO₆S₂, with a molecular weight of 438.46 g/mol . The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S2/c1-24-12-8-7-10(9-13(12)25-2)20-28(22,23)17-15-11(19)5-4-6-14(15)27-16(17)18(21)26-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDZVBAUQZAELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H16FNO6S2C_{18}H_{16}FNO_6S_2 and features a complex structure that includes a benzothiophene core, a sulfamoyl group, and methoxy substituents. The IUPAC name reflects its detailed chemical composition:

PropertyValue
Molecular FormulaC18H16FNO6S2C_{18}H_{16}FNO_6S_2
Molecular Weight425.45 g/mol
CAS Number932354-43-3
SMILESCOc1ccc(c(c1)OC)NS(=O)(=O)c1c(sc2c1c(F)ccc2)C(=O)OC

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the benzothiophene skeleton followed by the introduction of the sulfamoyl group and methoxy substituents.

Anticancer Activity

Research indicates that compounds with a benzothiophene scaffold exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation:

Cell LineGI50 (nM)
Leukemia10.0 - 90.9
Colon Cancer10.0 - 66.5
CNS Cancer10.0 - 66.5
Prostate Cancer33.0 - 42.7

The compound exhibits strong growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's analogs have been tested for their inhibitory activity against these enzymes:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A5.010.0
Compound B7.512.5

These findings indicate that modifications to the benzothiophene structure can enhance selectivity and potency against cholinesterases .

Case Studies

One significant study evaluated a series of benzothiophene derivatives for their biological activity against various cancer types and cholinesterase inhibition:

  • Study on Anticancer Activity :
    • Objective : To assess the growth inhibition of benzothiophene derivatives in multiple cancer cell lines.
    • Findings : Compounds showed robust activity with IC50 values indicating high efficacy against leukemia and colon cancer .
  • Cholinesterase Inhibition Study :
    • Objective : To determine the potential of these compounds as therapeutic agents for Alzheimer's disease.
    • Findings : Certain derivatives exhibited selective inhibition of AChE with minimal cytotoxicity to neuronal cells at therapeutic concentrations .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate. The presence of the sulfamoyl group enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene exhibited potent activity against various cancer cell lines, including breast and lung cancer cells. The compound’s ability to induce apoptosis in these cells was attributed to its interaction with specific protein kinases involved in cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Activity

Research published in Pharmaceutical Biology highlighted that benzothiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor, particularly for enzymes involved in inflammatory processes.

Case Study: COX Inhibition

A study indicated that similar compounds inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Drug Development

The compound's unique properties make it a valuable candidate for further development into pharmaceuticals targeting specific diseases.

Research Insights

Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify modifications that could improve its therapeutic profile.

Data Summary

Application AreaFindings/InsightsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus
Enzyme InhibitionInhibits COX enzymes
Drug DevelopmentPotential for new pharmaceuticals targeting diseasesOngoing Research

Comparison with Similar Compounds

Structural Analogues from Screening Libraries ()

The target compound is part of a screening library containing 16 structurally diverse sulfamoyl derivatives. Key comparisons include:

Compound ID Substituents on Benzothiophene/Thiophene Core Molecular Formula Molecular Weight (g/mol) Notable Features
1 (Target) 4-Fluoro, 3-[(3,4-dimethoxyphenyl)sulfamoyl], methyl ester C₁₈H₁₇FNO₆S₂ 438.46 High molecular weight due to dual methoxy groups and fluorine
2 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl], thiophene-2-carboxylate C₁₄H₁₃ClN₂O₆S₂ 404.90 Chlorine substituent enhances lipophilicity; thiophene core instead of benzothiophene
3 4-Fluoro, 3-[(3-fluoro-4-methylphenyl)sulfamoyl], unspecified ester C₁₇H₁₄F₂N₂O₄S₂ 424.44 Dual fluorine atoms may improve metabolic stability

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron donation, contrasting with the electron-withdrawing chlorine in Compound 2 or the compact 3-fluoro-4-methylphenyl group in Compound 3.
  • Molecular Weight : The target compound has the highest molecular weight (438.46 g/mol) among these analogs, which may impact bioavailability .

Ethyl Ester Analog ()

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) shares structural similarities with the target compound but differs in two critical aspects:

  • Ester Group : Ethyl ester (vs. methyl) increases hydrophobicity slightly (logP difference ~0.5).
  • Sulfamoyl Substituent : The 3-fluoro-4-methylphenyl group introduces steric hindrance from the methyl group and electron withdrawal from fluorine, contrasting with the target compound’s 3,4-dimethoxyphenyl group.
Parameter Target Compound Ethyl Ester Analog
Molecular Formula C₁₈H₁₇FNO₆S₂ C₁₈H₁₆FNO₄S₂
Molecular Weight 438.46 401.45
Key Substituents 3,4-Dimethoxy 3-Fluoro-4-methyl
Potential Applications Unspecified Unspecified (screening)

Implications :

  • The ethyl analog’s lower molecular weight (401.45 g/mol) may improve membrane permeability compared to the target compound.
  • The 3-fluoro-4-methylphenyl group could enhance binding to hydrophobic enzyme pockets, whereas the target compound’s methoxy groups might favor hydrogen bonding .

Comparison with Sulfonylurea Herbicides ()

  • Common Features : Sulfamoyl bridge, methyl ester, heterocyclic core (triazine vs. benzothiophene).
  • Divergences : Triazine rings in sulfonylureas enable herbicidal activity via acetolactate synthase (ALS) inhibition, whereas benzothiophene derivatives may target different pathways.
Feature Target Compound Metsulfuron-Methyl
Core Structure Benzothiophene 1,3,5-Triazine
Key Substituents 4-Fluoro, 3,4-dimethoxyphenyl 4-Methoxy-6-methyltriazinyl
Molecular Weight 438.46 381.37
Known Application Unspecified (screening) Herbicide (ALS inhibitor)

Structural Insights :

  • The triazine ring in metsulfuron-methyl is critical for ALS binding, suggesting the target compound’s benzothiophene core may confer unique selectivity .

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